
1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Overview
Description
1-(5-Bromopyridin-2-yl)-4-methylpiperazine is a heterocyclic organic compound that features a brominated pyridine ring attached to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine typically involves the bromination of 2-chloropyridine followed by a nucleophilic substitution reaction with 4-methylpiperazine. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides under specific conditions.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted pyridine derivatives.
Oxidation: Piperazine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(5-Bromopyridin-2-yl)-4-methylpiperazine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
- Antibacterial Activity : The compound has shown promising results against resistant bacterial strains, particularly in studies focusing on its mechanism of action against dihydrofolate reductase (DHFR), which is crucial for bacterial growth. Inhibiting DHFR disrupts nucleotide synthesis, leading to reduced bacterial proliferation .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines by inhibiting key metabolic enzymes involved in nucleotide and fatty acid synthesis. A notable study demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer drug .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, including:
- Piperazine Derivatives : These derivatives have been synthesized to explore their biological activities, including antifungal and antiviral properties. The structural modifications often enhance the efficacy of the resulting compounds .
Sensor Technology
This compound has been incorporated into chemosensors for environmental monitoring:
- Fluorescent and Colorimetric Sensors : A novel sensor based on this compound was developed for detecting sulfide ions in aqueous environments. The sensor exhibited a detection limit of 10.9 µM and was effective in monitoring sulfide levels in zebrafish and water samples .
Case Study 1: Antibacterial Efficacy
A study published in 2022 highlighted the antibacterial properties of this compound against Streptococcus pneumoniae and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, showcasing its potential as an alternative treatment for resistant infections .
Case Study 2: Anticancer Activity
In a recent investigation, the compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that it induced apoptosis at concentrations below 10 µM, with mechanisms involving the inhibition of metabolic pathways critical for cell survival .
Activity Type | Description | Reference |
---|---|---|
Antibacterial | Inhibits growth of resistant bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Sensor Application | Detects sulfide ions with high sensitivity |
Chemical Synthesis Applications
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperazine
- 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine
- 1-(5-Bromopyridin-2-yl)-4-phenylpiperazine
Comparison: 1-(5-Bromopyridin-2-yl)-4-methylpiperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for various biological targets, making it a valuable scaffold for drug discovery and development.
Biological Activity
1-(5-Bromopyridin-2-yl)-4-methylpiperazine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a brominated pyridine ring attached to a piperazine moiety. Its chemical formula is CHBrN, with a molecular weight of 256.13 g/mol. The presence of the bromine atom enhances lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Effects : Demonstrated selective cytotoxicity against cancer cell lines.
- Antimicrobial Properties : Exhibits activity against bacterial and fungal strains.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in critical metabolic pathways, potentially inhibiting their activity.
- Cell Signaling Modulation : It may affect signaling pathways that regulate cell proliferation and apoptosis.
- DNA Interaction : The bromopyridine moiety can intercalate into DNA, affecting gene expression.
Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The results indicated:
Cell Line | IC (μM) | Selectivity Index |
---|---|---|
MDA-MB-231 | 0.126 | 20-fold over MCF-7 |
MCF-7 | 2.52 | - |
The compound showed a significant inhibitory effect on the proliferation of MDA-MB-231 cells while being less effective on non-cancerous MCF-10A cells, highlighting its selective toxicity towards cancerous cells .
Antimicrobial Activity
In antimicrobial assays, this compound demonstrated effective inhibition against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 10 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies indicate that:
- Absorption : The compound is well absorbed in vitro.
- Distribution : It shows favorable distribution characteristics across cellular membranes.
- Metabolism : Initial studies suggest metabolic stability, although further research is required to elucidate specific metabolic pathways.
Toxicological assessments indicate that at higher doses, the compound may exhibit cytotoxic effects, necessitating careful dosage optimization in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Bromopyridin-2-yl)-4-methylpiperazine?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyridine and 4-methylpiperazine. Key steps include:
- Reacting equimolar amounts of 5-bromo-2-chloropyridine and 4-methylpiperazine in DMF at 80–100°C under nitrogen for 12–24 hours.
- Monitoring reaction progress via TLC (silica gel, hexane/EtOAC 7:3, Rf ~0.5).
- Isolating the product via aqueous workup (extraction with dichloromethane, drying with Na2SO4) and recrystallizing from ethanol to achieve >95% purity. Intermediate purification (e.g., column chromatography) is critical to avoid side reactions from residual halogenated starting materials .
Q. How is the purity and structural identity of this compound confirmed?
- Analytical Techniques :
- 1H/13C NMR : Key signals include the N-methyl singlet (δ 2.3–2.5 ppm) and pyridyl protons (δ 7.8–8.5 ppm, J = 5–8 Hz for coupling with adjacent protons).
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 256.05 (C10H13BrN3).
- Melting Point : Consistent range (e.g., 153–155°C) confirms crystallinity and purity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization requires addressing:
- Solvent Effects : Use polar aprotic solvents (e.g., DMF, NMP) to stabilize transition states in SNAr.
- Catalysis : Add KI (10 mol%) to enhance halogen displacement via in situ generation of the more reactive iodide intermediate.
- Temperature Control : Prolonged heating (>24 hours) at 100°C may degrade the product; instead, use microwave-assisted synthesis (30 min, 120°C) for higher efficiency .
Q. How to resolve spectral contradictions (e.g., unexpected 1H NMR splitting) in structural characterization?
Discrepancies may arise from rotameric equilibria in the piperazine ring or solvent impurities. Mitigation strategies:
- Acquire NMR spectra at elevated temperatures (60°C) to observe peak coalescence.
- Use deuterated solvents (CDCl3 or DMSO-d6) dried over molecular sieves.
- Compare experimental data with DFT-calculated NMR shifts (e.g., B3LYP/6-31G** basis set) for accurate signal assignment .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?
- Core Modifications :
- Introduce electron-withdrawing groups (e.g., -NO2) at the pyridine 3-position to enhance electrophilicity for targeted covalent binding.
- Replace the N-methyl group with bulkier substituents (e.g., benzyl) to modulate steric effects in receptor interactions.
- Pharmacological Screening :
- Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to evaluate affinity.
- Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) .
Q. Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., DMF).
- Waste Disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH Adjustment : Prepare phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance aqueous solubility.
- Sonication : Apply ultrasonic agitation (30 min, 25°C) to disperse aggregates .
Q. Data Interpretation & Troubleshooting
Q. How to analyze contradictory IC50 values in receptor binding studies?
- Assay Validation : Confirm receptor expression levels (e.g., via Western blot) and use reference ligands (e.g., ketanserin for 5-HT2A).
- Statistical Analysis : Apply nonlinear regression (GraphPad Prism) with outlier detection (Grubbs’ test) to exclude anomalous data points.
- Orthogonal Assays : Validate findings using calcium flux or β-arrestin recruitment assays .
Q. What causes batch-to-batch variability in melting points, and how is it mitigated?
- Source : Residual solvents (e.g., ethanol) or polymorphic forms.
- Solutions :
- Recrystallize from a 1:1 ethanol/water mixture.
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Use preparative HPLC (C18 column, acetonitrile/water gradient) for final purification .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRHAZARKSZMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585952 | |
Record name | 1-(5-Bromopyridin-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-58-1 | |
Record name | 1-(5-Bromopyridin-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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